4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a piperazine ring, particularly with a chlorophenyl group, enhances the compound’s pharmacokinetic properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline typically involves the reaction of 4-chlorophenylpiperazine with a quinazoline derivative. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom (quinazoline). The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
4-(4-Chlorophenyl)piperazin-1-yl)methanone: Another compound with a chlorophenyl-piperazine moiety.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar piperazine structure but different functional groups.
Uniqueness
4-[4-(4-Chlorophenyl)piperazin-1-yl]quinazoline is unique due to its specific combination of the quinazoline and chlorophenyl-piperazine moieties. This unique structure contributes to its distinct pharmacokinetic properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H17ClN4 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C18H17ClN4/c19-14-5-7-15(8-6-14)22-9-11-23(12-10-22)18-16-3-1-2-4-17(16)20-13-21-18/h1-8,13H,9-12H2 |
InChI Key |
NUBNNZTXEFNUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.